

A Comparative Analysis of Thiotraniliprole and Cyantraniliprole Toxicity to Non-Target Organisms

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Compound of Interest

Compound Name: *Thiotraniliprole*

Cat. No.: *B15555708*

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of two second-generation anthranilic diamide insecticides, **Thiotraniliprole** and Cyantraniliprole, with a focus on their effects on non-target organisms. This objective comparison is intended to inform researchers, scientists, and drug development professionals about the environmental safety profiles of these compounds, supported by available experimental data.

Introduction to Thiotraniliprole and Cyantraniliprole

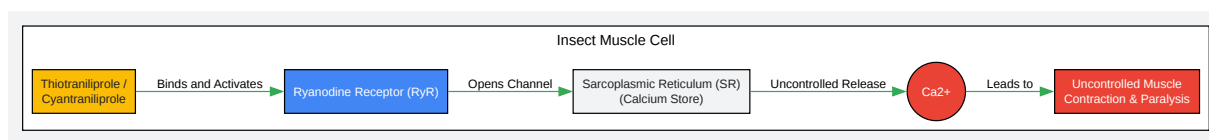
Thiotraniliprole and Cyantraniliprole are both members of the diamide class of insecticides, which act as potent activators of insect ryanodine receptors (RyRs).[1] This mode of action leads to the uncontrolled release of internal calcium stores within insect muscle cells, resulting in muscle paralysis and eventual death of the target pest.[1] Due to their high efficacy against a broad spectrum of chewing and sucking pests, these insecticides are valuable tools in crop protection. However, their potential impact on non-target organisms is a critical aspect of their environmental risk assessment.

It is important to note that while extensive toxicological data is publicly available for Cyantraniliprole, there is a significant lack of specific quantitative data for **Thiotraniliprole** in the public domain. In the absence of direct data for **Thiotraniliprole**, information from structurally and functionally similar diamide insecticides, such as Tetraniliprole, is often used as

a surrogate for risk assessment purposes. This guide will present the available data for Cyantraniliprole and use Tetraniliprole as a surrogate for **Thiotraniliprole** where necessary, with clear indications of this substitution.

Mode of Action

Both **Thiotraniliprole** and Cyantraniliprole share the same primary mode of action. They selectively target insect ryanodine receptors, which are intracellular calcium channels crucial for muscle contraction. By binding to these receptors, they lock them in an open state, causing a continuous and uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This depletion of calcium stores and sustained muscle contraction leads to rapid feeding cessation, lethargy, paralysis, and ultimately, death of the insect. The high selectivity for insect RyRs over mammalian RyRs contributes to their relatively low toxicity to mammals.



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Mode of action of diamide insecticides on insect ryanodine receptors.

Comparative Toxicity to Non-Target Organisms

The following sections summarize the available quantitative data on the toxicity of Cyantraniliprole and surrogate data for **Thiotraniliprole** (from Tetraniliprole) to key non-target organisms.

Avian Species

Both Cyantraniliprole and the surrogate for **Thiotraniliprole** exhibit low acute toxicity to birds.

Endpoint	Species	Thiotraniliprole (surrogate: Tetraniliprole)	Cyantraniliprole
Acute Oral LD50	Bobwhite Quail (Colinus virginianus)	Practically non-toxic	>2250 mg/kg bw

Mammals

The available data indicates a low order of acute toxicity for both insecticides in mammals.

Endpoint	Species	Thiotraniliprole (surrogate: Tetraniliprole)	Cyantraniliprole
Acute Oral LD50	Rat	Not acutely toxic	>5000 mg/kg bw[2]
Acute Dermal LD50	Rat	Not acutely toxic	>5000 mg/kg bw[2]
Acute Inhalation LC50	Rat	Not acutely toxic	>5.2 mg/L[2]

Cyantraniliprole is not considered to be carcinogenic, mutagenic, or a reproductive toxicant.[2]

Aquatic Organisms

A notable difference in the toxicological profiles appears in aquatic ecosystems, where both compounds show higher toxicity to invertebrates than to fish.

Endpoint	Species	Thiotraniliprole (surrogate: Tetraniliprole)	Cyantraniliprole
Fish Acute LC50 (96h)	Rainbow Trout (Oncorhynchus mykiss)	>5,450 ppb (Slightly to practically non-toxic) [3]	>12.6 mg/L (Slightly toxic)[4]
Aquatic Invertebrate Acute EC50 (48h)	Daphnia magna	71.5 ppb (Highly toxic) [3]	0.0298 mg/L (Very highly toxic)
Aquatic Invertebrate Chronic NOEC (21d)	Daphnia magna	12.5 ppb[3]	0.00969 mg/L

Honey Bees and Other Beneficial Arthropods

The impact on pollinators and other beneficial insects is a significant consideration for modern insecticides.

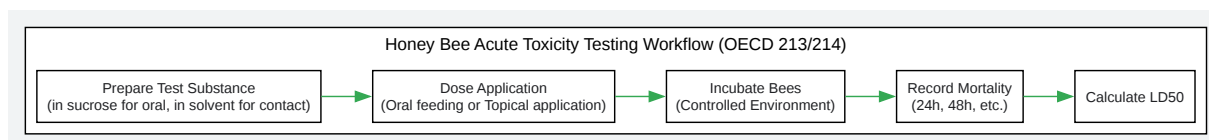
Endpoint	Species	Thiotraniliprole (surrogate: Tetraniliprole)	Cyantraniliprole
Adult Honey Bee Acute Contact LD50 (48h)	Apis mellifera	0.156 μ g/bee (Highly toxic)[3]	>0.0934 μ g/bee (Moderately to highly toxic)[4]
Adult Honey Bee Acute Oral LD50 (48h)	Apis mellifera	0.00142 μ g/bee (Highly toxic)[3]	>0.1055 μ g/bee (Moderately to highly toxic)[4]
Honey Bee Larvae Acute Oral LD50	Apis mellifera	Highly toxic	0.047 μ g/larva [5]
Honey Bee Larvae Chronic Oral NOAEL	Apis mellifera	Data not available	0.00512 μ g/larva [5]

Experimental Protocols

The toxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

Honey Bee Acute Toxicity Tests (OECD 213 & 214)

- Objective: To determine the 48-hour acute oral (OECD 213) and contact (OECD 214) median lethal dose (LD50) of the test substance to adult worker honey bees (*Apis mellifera*).
- Methodology:
 - Oral (OECD 213): A series of doses of the test substance are mixed with a sucrose solution. Bees are individually fed a known volume of the dosed solution.
 - Contact (OECD 214): A micro-applicator is used to apply a precise volume of the test substance, dissolved in a suitable solvent, directly to the dorsal thorax of the bees.
 - For both tests, bees are kept in cages under controlled conditions (temperature and humidity) and observed for mortality at 24 and 48 hours (and up to 96 hours if necessary). The LD50 is calculated from the observed mortality rates at different dose levels.



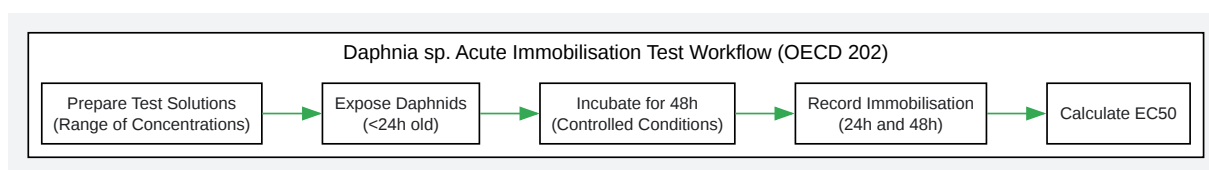
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Experimental workflow for honey bee acute toxicity testing.

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

- Objective: To determine the concentration of a substance that causes 50% of *Daphnia magna* to become immobilised within 48 hours (EC50).
- Methodology:

- Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance in a suitable medium.
- The daphnids are maintained in test vessels under controlled conditions of temperature and light for 48 hours.
- Immobilisation (the inability to swim) is observed at 24 and 48 hours.
- The EC50 is calculated based on the percentage of immobilised daphnids at each concentration.

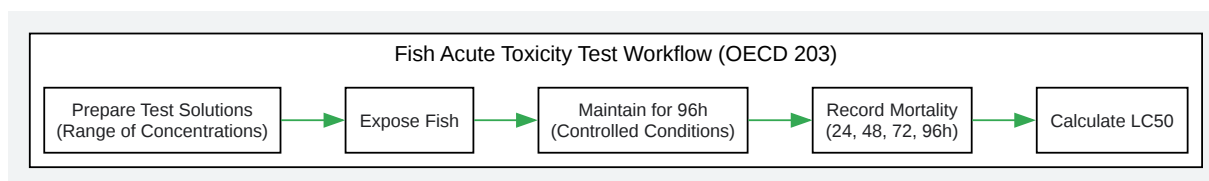


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Experimental workflow for *Daphnia* sp. acute immobilisation test.

Fish Acute Toxicity Test (OECD 203)

- Objective: To determine the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (LC50).
- Methodology:
 - Fish (e.g., Rainbow Trout, *Oncorhynchus mykiss*) are exposed to a series of concentrations of the test substance in water.
 - The test is conducted under controlled conditions of temperature, light, and dissolved oxygen for 96 hours.
 - Mortality is recorded at 24, 48, 72, and 96 hours.
 - The LC50 is calculated from the mortality data at the different test concentrations.



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